4-(Aminomethyl)-2-ethoxyphenol
CAS No.: 90643-06-4
Cat. No.: VC2065117
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90643-06-4 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | 4-(aminomethyl)-2-ethoxyphenol |
| Standard InChI | InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3 |
| Standard InChI Key | SLVLKKUFQLKYMH-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CN)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CN)O |
Introduction
4-(Aminomethyl)-2-ethoxyphenol is an organic compound characterized by its phenolic structure with an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzene ring. This compound is also known as 2-ethoxy-4-(aminomethyl)phenol. Its molecular formula is C9H13NO2, and it has a molecular weight of approximately 167.20 g/mol . The presence of a phenolic hydroxyl group contributes to its reactivity and potential biological activity.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-(Aminomethyl)-2-ethoxyphenol. These methods typically involve the modification of phenolic compounds to introduce the aminomethyl and ethoxy groups. Common synthesis techniques include nucleophilic substitution reactions and reduction processes.
Biological Activities and Applications
Research indicates that 4-(Aminomethyl)-2-ethoxyphenol exhibits various biological activities, making it a promising compound for further research in pharmacology and medicinal chemistry. Its potential applications span across different fields due to its unique structural features.
| Biological Activity | Description |
|---|---|
| Antioxidant Properties | Potential antioxidant effects due to its phenolic structure. |
| Interaction with Biological Targets | Studies focus on its binding affinity to various biological targets, which could lead to therapeutic applications. |
Comparison with Similar Compounds
4-(Aminomethyl)-2-ethoxyphenol shares structural similarities with other phenolic compounds but exhibits distinct chemical behaviors and biological activities due to its unique arrangement of functional groups.
| Compound | Structure Features | Unique Properties |
|---|---|---|
| 4-Aminophenol | Amino group on phenolic ring | Known analgesic properties |
| 2-Ethoxyphenol | Ethoxy group on phenolic ring | Used as a solvent; less biologically active |
| 3-Aminophenol | Amino group at different position | Exhibits different reactivity patterns |
| 4-(Hydroxymethyl)phenol | Hydroxymethyl instead of aminomethyl | Different biological activity profile |
Spectral Information and Analytical Techniques
The compound can be analyzed using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide valuable information about its molecular structure and purity.
| Spectral Technique | Description |
|---|---|
| Mass Spectrometry (MS) | Used to determine molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Provides information about functional groups present in the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural information through proton and carbon signals. |
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